molecular formula C10H8F3N B1498879 3-methyl-6-(trifluoromethyl)-1H-indole CAS No. 884494-59-1

3-methyl-6-(trifluoromethyl)-1H-indole

Cat. No.: B1498879
CAS No.: 884494-59-1
M. Wt: 199.17 g/mol
InChI Key: ILZTWXURGRBKKI-UHFFFAOYSA-N
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Description

3-Methyl-6-(trifluoromethyl)-1H-indole is a fascinating organic compound characterized by its unique structure, which includes a trifluoromethyl group attached to the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-6-(trifluoromethyl)-1H-indole typically involves the following steps:

  • Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylindole and trifluoromethylating agents.

  • Trifluoromethylation Reaction: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfone. The reaction conditions often require a catalyst, such as a palladium or copper catalyst, and may involve heating under reflux.

  • Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-6-(trifluoromethyl)-1H-indole undergoes various chemical reactions, including:

  • Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.

  • Reduction: Reduction reactions can be performed to convert the trifluoromethyl group to a trifluoromethylamine.

  • Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions at different positions on the indole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Electrophilic substitution often involves reagents like bromine (Br2) or nitric acid (HNO3), while nucleophilic substitution may use alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Indole-3-carboxylic acid derivatives.

  • Reduction: Trifluoromethylamine derivatives.

  • Substitution: Various substituted indole derivatives.

Scientific Research Applications

3-Methyl-6-(trifluoromethyl)-1H-indole has a wide range of applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and advanced materials.

Mechanism of Action

The mechanism by which 3-methyl-6-(trifluoromethyl)-1H-indole exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain receptors and enzymes, leading to its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-Methyl-6-(trifluoromethyl)-1H-indole is unique due to its trifluoromethyl group, which imparts distinct chemical and physical properties compared to similar compounds. Some similar compounds include:

  • 3-Methylindole: Lacks the trifluoromethyl group.

  • 6-(Trifluoromethyl)indole: Lacks the methyl group at the 3-position.

  • 3-(Trifluoromethyl)indole: Similar structure but different position of the trifluoromethyl group.

Properties

IUPAC Name

3-methyl-6-(trifluoromethyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N/c1-6-5-14-9-4-7(10(11,12)13)2-3-8(6)9/h2-5,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILZTWXURGRBKKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1C=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00654062
Record name 3-Methyl-6-(trifluoromethyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884494-59-1
Record name 3-Methyl-6-(trifluoromethyl)-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=884494-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-6-(trifluoromethyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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